molecular formula C₁₂H₂₂ClNO₅ B1662779 Celgosivir hydrochloride CAS No. 141117-12-6

Celgosivir hydrochloride

货号 B1662779
CAS 编号: 141117-12-6
分子量: 295.76 g/mol
InChI 键: KXNZMBFOWDNCRU-QVMZSJACSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Celgosivir hydrochloride, also known as MBI 3253 hydrochloride, MDL 28574 hydrochloride, or MX3253 hydrochloride, is an α-glucosidase I inhibitor . It is an oral prodrug of the natural product castanospermine that inhibits alpha-glucosidase I, an enzyme that plays a critical role in viral maturation by initiating the processing of the N-linked oligosaccharides of viral envelope glycoproteins . It is currently under investigation for use in the treatment of hepatitis C virus (HCV) infection .


Molecular Structure Analysis

Celgosivir hydrochloride is a polycyclic compound containing an indolizidine, which is a bicyclic heterocycle containing a saturated six-member ring fused to a saturated five-member ring, one of the bridging atoms being nitrogen . Its molecular formula is C12H22ClNO5 .


Physical And Chemical Properties Analysis

Celgosivir hydrochloride has a molecular weight of 295.76 Da and a mono-isotopic mass of 295.1186505 Da . It is soluble in water with a solubility of 344.0 mg/mL .

科学研究应用

Dengue Virus Inhibition

Celgosivir has been studied for its efficacy against dengue virus infections. A study found that celgosivir can protect AG129 mice from lethal dengue virus infection, showing its potential as an effective treatment against dengue fever. This research influenced the dosing regimen for clinical trials of celgosivir as a dengue treatment (Watanabe et al., 2012). Furthermore, celgosivir's impact on viral replication and immunological profiling in dengue fever patients has been explored, providing insights into its pharmacological activity (Sung et al., 2016).

Hepatitis C Virus Treatment

Celgosivir has been identified as a potential treatment for Hepatitis C Virus (HCV) infection. It acts as an inhibitor of alpha-glucosidase I, critical in viral maturation, and has demonstrated synergistic effects when combined with standard HCV treatments (Durantel, 2009). This potential extends to other flaviviruses, suggesting a broad scope of antiviral applications.

SARS-CoV-2 Inhibition

Recent studies have explored celgosivir's effectiveness against SARS-CoV-2, the virus responsible for COVID-19. Its ability to inhibit SARS-CoV-2 replication in vitro suggests potential for its use in treating this global health crisis (Clarke et al., 2020).

Antiviral Mechanism

Celgosivir has been shown to misfold and accumulate dengue virus non-structural protein 1 (NS1) in the endoplasmic reticulum, thereby modulating the host's unfolded protein response for its antiviral action. This mechanism provides valuable insights into its broader antiviral potential (Rathore et al., 2011).

Clinical Trials and Safety

Celgosivir has been evaluated in clinical trials for its safety and efficacy in treating dengue fever. Although generally well-tolerated, its efficacy in reducing viral load or fever burden in dengue patients remains to be conclusively determined (Low et al., 2014).

属性

IUPAC Name

[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5.ClH/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16;/h7-8,10-12,14,16-17H,2-6H2,1H3;1H/t7-,8-,10+,11+,12+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNZMBFOWDNCRU-QVMZSJACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CN2CCC(C2C(C1O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50161574
Record name Celgosivir hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Celgosivir hydrochloride

CAS RN

141117-12-6
Record name Celgosivir hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141117126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Celgosivir hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CELGOSIVIR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70U2NQU0FP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Celgosivir hydrochloride
Reactant of Route 2
Reactant of Route 2
Celgosivir hydrochloride
Reactant of Route 3
Reactant of Route 3
Celgosivir hydrochloride
Reactant of Route 4
Celgosivir hydrochloride
Reactant of Route 5
Celgosivir hydrochloride
Reactant of Route 6
Celgosivir hydrochloride

Citations

For This Compound
4
Citations
D Durantel - Curr. Opin. Investig. Drugs, 2009 - researchgate.net
Chronic HCV infection affects more than 170 million people worldwide, approximately 3% of the global population. The geographical sero-prevalence of HCV prevalence varies …
Number of citations: 151 www.researchgate.net
K Klumpp - Expert Opinion on Therapeutic Patents, 2004 - Taylor & Francis
… There was an indication of liver toxicity at higher doses, and treatment was discontinued in patients who received celgosivir hydrochloride capsules (300 mg bid) due to liver enzyme …
Number of citations: 18 www.tandfonline.com
M Carocci, SM Hinshaw, MA Rodgers… - Antimicrobial agents …, 2015 - Am Soc Microbiol
… As a positive control for DENV inhibition, celgosivir hydrochloride was delivered BID via oral gavage at 50 mg/kg for 6 days. The mice were monitored daily for weights, morbidity, and …
Number of citations: 58 journals.asm.org
B Tyrrell - 2018 - ora.ox.ac.uk
The antiviral efficacy of iminosugars with glucose-stereochemistry has been demonstrated against a broad range of enveloped viruses possessing N-glycoproteins. This antiviral activity …
Number of citations: 3 ora.ox.ac.uk

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。